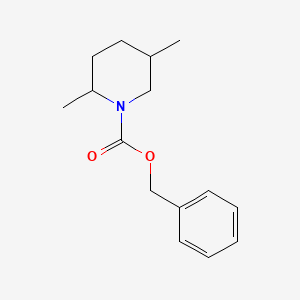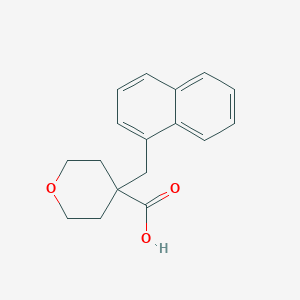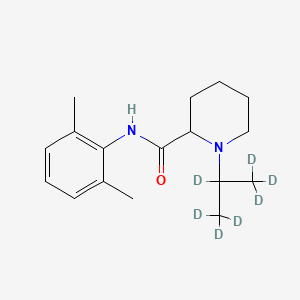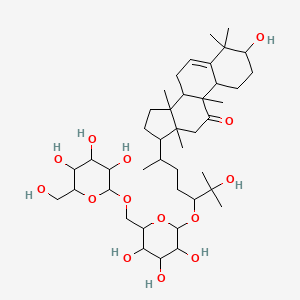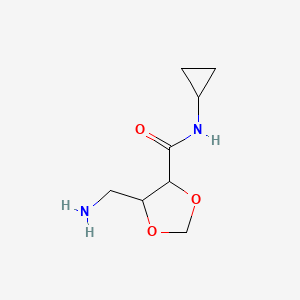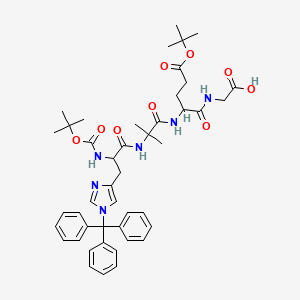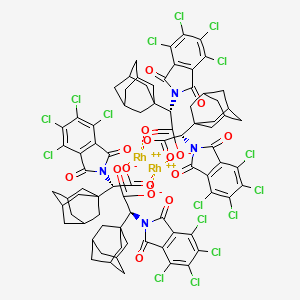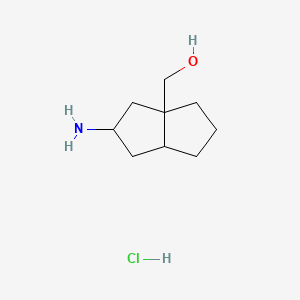![molecular formula C4H7N3OS B12308934 N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide](/img/structure/B12308934.png)
N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide is a versatile chemical compound with the molecular formula C4H7N3OS. It is known for its unique molecular structure and reactivity, making it valuable in various scientific research fields, including pharmaceuticals, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide include other cyanoacetamide derivatives and sulfinyl compounds. Examples include:
- N-cyano-N-(methylsulfinyl)formimidamide
- N-cyano-N-(methylsulfonyl)formimidamide
Uniqueness
N’-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide is unique due to its specific molecular structure, which combines a cyano group with a dimethyl(oxo)-lambda6-sulfanylidene moiety. This unique combination imparts distinct reactivity and properties, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C4H7N3OS |
|---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
N'-cyano-N-[dimethyl(oxo)-λ6-sulfanylidene]methanimidamide |
InChI |
InChI=1S/C4H7N3OS/c1-9(2,8)7-4-6-3-5/h4H,1-2H3 |
InChI Key |
OUEOWNQGPGFBCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC=NC#N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


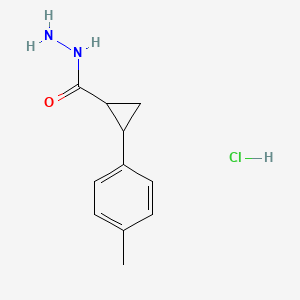
![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)
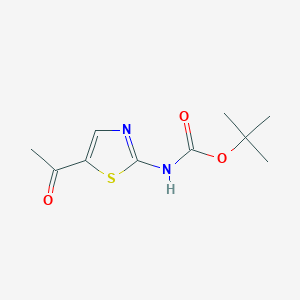
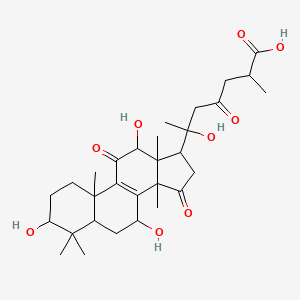
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)
